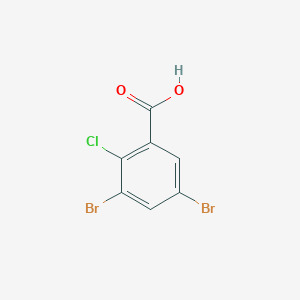

3,5-Dibromo-2-chlorobenzoic acid

Descripción

Significance of Halogenated Aromatic Carboxylic Acids in Chemical Research

Halogenated aromatic carboxylic acids are fundamental building blocks in organic synthesis. The presence of electron-withdrawing halogen atoms enhances the acidity of the carboxylic acid group and influences the reactivity of the aromatic ring, particularly in electrophilic substitution reactions. This makes them crucial intermediates in the production of pharmaceuticals, agrochemicals, and other complex organic molecules. science.gov The specific placement and type of halogen can also impart unique biological activities, leading to their exploration in medicinal chemistry. acs.orgpreprints.org

Furthermore, the study of halogenated carboxylic acids contributes to a deeper understanding of fundamental chemical principles, such as the nature of chemical bonds and the mechanisms of chemical reactions. science.govnih.gov For instance, the investigation of halogen bonding, a type of non-covalent interaction involving a halogen atom, has opened new avenues in crystal engineering and materials science. acs.orgnih.gov

Overview of Dihalo-substituted Benzoic Acid Derivatives

Dihalo-substituted benzoic acids are a subclass of halogenated benzoic acids characterized by the presence of two halogen atoms on the aromatic ring. The identity and relative positions of these halogens significantly impact the compound's physical and chemical properties. For example, the acidity of dihalosubstituted benzoic acids can vary considerably among different isomers. doubtnut.comyoutube.com

These derivatives are synthesized through various methods, including the direct halogenation of benzoic acid or the oxidation of halogenated toluenes. nih.govacs.org They serve as versatile precursors in the synthesis of a wide array of more complex molecules. The strategic placement of two different halogens, as seen in compounds like 5-Bromo-2-chlorobenzoic acid, offers opportunities for selective chemical transformations. nist.gov

Research Context of 3,5-Dibromo-2-chlorobenzoic Acid

This compound is a specific tri-halogenated benzoic acid that has found its niche in specialized areas of chemical research. Its molecular structure, featuring two bromine atoms and one chlorine atom, presents a unique combination of steric and electronic effects. This compound is primarily utilized as an intermediate in the synthesis of targeted organic molecules. bldpharm.com Its structural features make it a valuable tool for chemists seeking to introduce specific functionalities into a molecular framework. Research involving this compound often focuses on its synthetic utility and the properties of the resulting products. acs.org

Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 27003-05-0 |

| Molecular Formula | C₇H₃Br₂ClO₂ |

| Molecular Weight | 314.36 g/mol |

| Canonical SMILES | C1=C(C=C(C(=C1C(=O)O)Cl)Br)Br |

| InChI Key | AXIYETPARSBPQM-UHFFFAOYSA-N |

| Physical Form | Solid |

| Predicted pKa | 2.04 ± 0.25 |

This table is based on data from various sources. guidechem.comsigmaaldrich.compharmaffiliates.com

Synthesis of this compound

A common laboratory-scale synthesis of this compound begins with 2-chlorobenzoic acid as the starting material. The process involves the following key steps:

Bromination: The 2-chlorobenzoic acid is treated with a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine (Br₂). This electrophilic aromatic substitution reaction introduces two bromine atoms onto the benzene (B151609) ring, directed to the 3 and 5 positions due to the directing effects of the existing chloro and carboxyl groups.

Hydrolysis: Following the bromination step, the reaction mixture is subjected to hydrolysis in an alkaline medium. This step ensures that the product is in its carboxylate salt form.

Acidification: The final step is the acidification of the resulting salt with a strong acid, such as hydrochloric acid. This protonates the carboxylate group, yielding the final product, this compound.

Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dibromo-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2ClO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIYETPARSBPQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80307322 | |

| Record name | 3,5-dibromo-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27003-05-0 | |

| Record name | 27003-05-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-dibromo-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 3,5 Dibromo 2 Chlorobenzoic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid functional group of 3,5-dibromo-2-chlorobenzoic acid readily undergoes typical reactions such as esterification and amidation.

Esterification: The conversion of this compound to its corresponding esters can be achieved through various methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net The reaction rate and yield can be influenced by the nature of the alcohol and the reaction conditions. For instance, primary alcohols generally react faster and give higher yields compared to secondary and tertiary alcohols. researchgate.net Solvent-free conditions using solid acid catalysts like modified montmorillonite (B579905) K10 have also been reported to be effective for the esterification of substituted benzoic acids, offering high yields with both methanol (B129727) and benzyl (B1604629) alcohol. ijstr.org The velocity constants of esterification are affected by substituents on the benzoic acid ring. acs.org

Amidation: The synthesis of amides from this compound can be accomplished by reacting it with an amine. This transformation often requires the activation of the carboxylic acid group. One method involves the in-situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine (B44618), which then activate the carboxylic acid for reaction with primary and secondary amines at room temperature. acs.org Another approach utilizes titanium tetrachloride (TiCl₄) to mediate the direct condensation of carboxylic acids and amines. nih.gov The presence of electron-withdrawing groups, such as the halogens on this compound, can lead to higher yields in amidation reactions. nih.gov Additionally, boric acid has been shown to catalyze the amidation of aromatic amines with benzoic acids under mild, solvent-free conditions. researchgate.net Hydrazides of this compound have been synthesized by reacting the acid with hydrazines in the presence of carbonyldiimidazole, a method that provides high yields. nuph.edu.uaresearchgate.net

| Transformation | Reagents | Reference |

| Esterification | Alcohol, H₂SO₄ | researchgate.net |

| Esterification | Alcohol, Modified Montmorillonite K10 | ijstr.org |

| Amidation | Amine, N-chlorophthalimide, PPh₃ | acs.org |

| Amidation | Amine, TiCl₄ | nih.gov |

| Amidation | Aromatic Amine, Boric Acid | researchgate.net |

| Hydrazide Synthesis | Hydrazine (B178648), Carbonyldiimidazole | nuph.edu.uaresearchgate.net |

Aromatic Substitution Reactions

The halogenated benzene (B151609) ring of this compound is subject to aromatic substitution reactions, with the existing substituents influencing the reactivity and regioselectivity.

Electrophilic Aromatic Substitution Potentials of the Dihalo-substituted Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.commasterorganicchemistry.com The rate and position of electrophilic attack are heavily influenced by the nature of the substituents already present on the ring. The carboxylic acid group and the halogen atoms (bromo and chloro) are all electron-withdrawing groups, which generally deactivate the aromatic ring towards electrophilic attack. youtube.com

In the case of this compound, all available positions on the ring are substituted with deactivating groups. The carboxylic acid group is a meta-director, while the halogens are ortho-, para-directors. However, the strong deactivating nature of these groups makes further electrophilic substitution on this ring challenging under standard conditions. youtube.com The introduction of an electrophile would require harsh reaction conditions, and the regioselectivity would be complex to predict due to the competing directing effects of the multiple deactivating substituents.

Nucleophilic Aromatic Substitution Mechanisms on Halogenated Benzoic Acids

While deactivated towards electrophilic attack, aryl halides with electron-withdrawing substituents can undergo nucleophilic aromatic substitution (SNA_r). libretexts.orglibretexts.org In this type of reaction, a nucleophile replaces a leaving group, typically a halide, on the aromatic ring. The presence of electron-withdrawing groups in ortho and/or para positions to the leaving group is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org

For this compound, the bromine atoms are in the meta and para positions relative to the chlorine atom, and the carboxylic acid group is in the ortho position. The electron-withdrawing nature of the bromo and carboxyl groups can activate the ring towards nucleophilic attack. A nucleophile can attack the carbon bearing the chlorine or one of the bromine atoms, leading to the substitution of the halogen. The reaction proceeds through an addition-elimination mechanism, where the nucleophile first adds to the ring to form a resonance-stabilized carbanion, followed by the elimination of the halide ion. libretexts.org The reaction with a strong nucleophile like sodium hydroxide (B78521) can lead to the replacement of a halogen atom with a hydroxyl group. youtube.com

| Reaction Type | Substituent Effect on this compound | Reference |

| Electrophilic Aromatic Substitution | Ring is strongly deactivated due to electron-withdrawing groups (COOH, Br, Cl). | youtube.com |

| Nucleophilic Aromatic Substitution | Ring is activated by electron-withdrawing groups; halogens can be replaced by strong nucleophiles. | libretexts.orglibretexts.org |

Directed Metalation and Lithiation Strategies for Aromatic Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. In this strategy, a substituent on the aromatic ring directs the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent. The resulting aryl-lithium species can then react with various electrophiles to introduce a new functional group.

The carboxylic acid group is an effective director for ortho-lithiation. acs.org When treated with a strong base like s-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), unprotected benzoic acids can be lithiated at the position ortho to the carboxylate group. rsc.orgsemanticscholar.orgorganic-chemistry.org For this compound, the most acidic proton available for abstraction would be at the C6 position, which is ortho to the carboxylic acid group. However, the presence of the bulky chloro group at the C2 position might sterically hinder this process.

In dihalogenated benzoic acids, lithiation can occur at a position flanked by two halogen substituents. rsc.orgsemanticscholar.orgresearchgate.net This suggests that for this compound, metalation could potentially occur between the two bromine atoms if a suitable organolithium reagent and reaction conditions are employed. However, the directing ability of the carboxylate group is a significant factor. researchgate.net The outcome of lithiation would depend on the interplay between the directing power of the carboxylate and the electronic and steric effects of the halogen substituents.

Reductive Transformations of Halogen Substituents

The bromo and chloro substituents on this compound can be removed through reductive dehalogenation. This transformation is valuable for synthesizing less halogenated derivatives.

Aryl halides can be reduced to the corresponding arenes using various methods. Catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst is a common and effective method for the reductive dehalogenation of aryl bromides and chlorides. organic-chemistry.org Generally, aryl bromides are reduced more easily than aryl chlorides. organic-chemistry.org This selectivity allows for the potential to selectively remove the bromine atoms from this compound while leaving the chlorine atom intact under carefully controlled conditions.

Other methods for reductive dehalogenation include the use of sodium naphthalenide, which proceeds through a radical anion intermediate. acs.org Polymer-supported palladium catalysts have also been employed for the hydrodehalogenation of aryl halides in aqueous media. nih.gov Furthermore, visible-light-driven copper-catalyzed dehalogenation methods have been developed for halocarboxylic acids. nih.gov Electrochemical methods, initiated by an oxidation reaction, can also achieve the reduction of aryl bromides and chlorides under mild conditions. acs.org

| Method | Reagents/Catalyst | Selectivity | Reference |

| Catalytic Hydrogenation | H₂, Pd/C | Ar-Br > Ar-Cl | organic-chemistry.org |

| Radical-based Reduction | Sodium Naphthalenide | - | acs.org |

| Catalytic Hydrodehalogenation | Polymer-supported Pd catalyst, HCO₂K | Ar-Cl > Ar-Br > Ar-I (in pure water) | nih.gov |

| Photochemical Reduction | Visible light, Cu catalyst, Ascorbic acid | - | nih.gov |

| Electrochemical Reduction | Mediated oxalate (B1200264) oxidation | - | acs.org |

Comprehensive Spectroscopic Characterization of 3,5 Dibromo 2 Chlorobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure and conformation of organic compounds in solution.

¹H NMR Spectral Assignments and Conformational Analysis

For instance, the ¹H NMR spectrum of 2-chlorobenzoic acid in CDCl₃ shows a multiplet for the aromatic protons, with a notable downfield shift for the proton ortho to the carboxylic acid group. chemicalbook.comrsc.org In a 400 MHz spectrum, these signals appear at approximately 8.09 ppm (d, J = 7.44 Hz, 1H), 7.50 ppm (m, 1H), 7.40 ppm (m, 1H), and 7.31 ppm (m, 1H). chemicalbook.comrsc.org Similarly, for m-chlorobenzoic acid in H₂O, the spectrum is also complex, reflecting the different electronic environments of the ring protons. hmdb.ca

In the case of 3,5-Dibromo-2-chlorobenzoic acid, the aromatic region would be simplified due to the presence of only two protons. We would expect two distinct signals, likely doublets, corresponding to the protons at the C4 and C6 positions. The electron-withdrawing nature of the two bromine atoms and the chlorine atom would lead to a general downfield shift of these protons compared to unsubstituted benzoic acid. The proton at C6, being flanked by a bromine and a chlorine atom, would likely experience a different chemical shift compared to the proton at C4, which is situated between two bromine atoms.

Conformational analysis of ortho-substituted benzoic acids, such as 2-chlorobenzoic acid, reveals the existence of two low-energy cis conformers and two higher-energy trans conformers, referring to the relative orientation of the carboxylic acid group and the ortho substituent. nih.govresearchgate.net These conformers can interconvert, and their relative populations are influenced by intramolecular interactions and solvent effects. auremn.org.br For this compound, the bulky bromine and chlorine substituents would significantly influence the preferred conformation of the carboxylic acid group, likely favoring a non-planar arrangement to minimize steric hindrance.

Table 1: Representative ¹H NMR Data for Related Chlorobenzoic Acids

| Compound | Solvent | Chemical Shifts (ppm) and Multiplicity | Reference |

| 2-Chlorobenzoic acid | CDCl₃ | 8.09 (d, J = 7.44 Hz, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H) | chemicalbook.comrsc.org |

| 2-Chlorobenzoic acid | DMSO-d₆ | 13.43 (s, 1H, COOH), 7.81 (m, 1H), 7.56 (m, 1H), 7.55 (m, 1H), 7.45 (m, 1H) | chemicalbook.com |

| m-Chlorobenzoic acid | DMSO-d₆ | 13.34 (s, 1H, COOH), 7.79 (m, 2H), 7.70 (m, 1H), 7.55 (t, J = 8.08 Hz, 1H) | rsc.org |

| 5-Bromo-2-chlorobenzoic acid | DMSO-d₆ | 14.0 (br s, 1H, COOH), 7.96 (d, 1H), 7.74 (dd, 1H), 7.53 (d, 1H) | chemicalbook.com |

¹³C NMR Spectral Analysis for Structural Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents.

Specific ¹³C NMR data for this compound is not present in the provided search results. However, by examining the data for analogous compounds, we can predict the approximate chemical shifts. For 2-chlorobenzoic acid in CDCl₃, the signals are observed at δ 171.09 (C=O), 134.83, 133.65, 132.54, 131.56, 128.46, and 126.75 ppm. rsc.orgchemicalbook.com For 3,5-dichlorobenzoic acid, the predicted pKa of 2.04 suggests strong electron withdrawal, which would be reflected in the ¹³C NMR spectrum. nih.gov

In this compound, the carbon atom of the carboxylic acid group (C=O) would appear significantly downfield, likely above 165 ppm. The aromatic carbon atoms would exhibit distinct signals. The carbon atom attached to the carboxylic acid group (C1) would be deshielded. The carbons bearing the halogen substituents (C2, C3, C5) would show characteristic shifts influenced by the specific halogen atom. The remaining aromatic carbons (C4, C6) would also have distinct chemical shifts. The presence of heavy atoms like bromine is known to influence the relaxation times and potentially the peak intensities of the directly attached carbons.

Table 2: Representative ¹³C NMR Data for Related Halogenated Benzoic Acids

| Compound | Solvent | Chemical Shifts (ppm) | Reference |

| 2-Chlorobenzoic acid | CDCl₃ | 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75 | rsc.orgchemicalbook.com |

| 3-Chlorobenzoic acid | DMSO-d₆ | 166.54, 133.82, 133.37, 133.15, 131.30, 129.30, 128.37 | rsc.org |

| 5-Bromo-2-chlorobenzoic acid | - | Data mentioned but not specified | chemicalbook.com |

| 3,5-Dichlorobenzoic acid | - | Not specified, but related to its herbicidal activity | nih.gov |

| 3,5-dimethyl-substituted ligand | [D₆]DMSO | Shifts indicate coordination modes | researchgate.net |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides insights into the functional groups present in a molecule and the nature of intermolecular interactions.

Vibrational Mode Assignments and Functional Group Identification

The IR and Raman spectra of this compound are expected to be rich in information. While specific spectra for this compound are not available in the search results, studies on related molecules like p-chlorobenzoic acid researchgate.net, 2-chlorobenzoic acid researchgate.net, and 5-amino-2-chlorobenzoic acid nih.gov provide a solid foundation for assigning the principal vibrational modes.

Key expected vibrational modes for this compound include:

O-H Stretching: A broad band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

C=O Stretching: A strong, sharp band in the IR spectrum, usually around 1700 cm⁻¹. For 2,3,4,5,6-pentabromobenzoic acid, this band is observed at 1711 cm⁻¹. mdpi.com

C-O Stretching and O-H Bending: These modes, coupled together, give rise to bands in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions.

Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹.

Aromatic C=C Stretching: A series of bands in the 1600-1450 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration for chlorobenzoic acids is generally observed in the 800-600 cm⁻¹ range. researchgate.net

C-Br Stretching: The C-Br stretching vibrations are expected at lower wavenumbers, typically in the 700-500 cm⁻¹ region.

Theoretical calculations, such as Density Functional Theory (DFT), are often used to aid in the assignment of vibrational modes by correlating experimental frequencies with calculated normal modes. researchgate.netresearchgate.netnih.gov

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) |

| O-H stretch (dimer) | 2500-3300 | Broad, Strong |

| C-H stretch (aromatic) | 3000-3100 | Medium to Weak |

| C=O stretch | 1680-1720 | Strong |

| C=C stretch (aromatic) | 1450-1600 | Medium to Weak |

| C-O stretch / O-H bend | 1200-1440 | Medium |

| C-Cl stretch | 600-800 | Medium to Strong |

| C-Br stretch | 500-700 | Medium to Strong |

Spectroscopic Signatures of Intermolecular Interactions

The high melting point of this compound (180–181°C) suggests strong intermolecular interactions in the solid state. These interactions are primarily due to hydrogen bonding between the carboxylic acid moieties, forming dimeric structures, and halogen bonding.

The hallmark of strong hydrogen bonding in the IR spectrum is the broad O-H stretching band and a shift of the C=O stretching frequency to lower wavenumbers compared to the monomeric form.

Halogen bonding, an interaction between a halogen atom (Lewis acid) and a Lewis base, can also be observed spectroscopically. In the solid state, weak interactions between the bromine and chlorine atoms on one molecule and the oxygen atoms of the carboxylic acid group on an adjacent molecule are possible. For example, in the crystal structure of 2,3,4,5,6-pentabromobenzoic acid, weak Br···O interactions have been identified. mdpi.com These interactions can lead to subtle shifts in the vibrational frequencies of the involved functional groups, particularly the C-X (X = Br, Cl) and C=O stretching modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher energy ones (like the Lowest Unoccupied Molecular Orbital, LUMO). rsc.org

For aromatic compounds like this compound, the primary electronic transitions are π → π* and n → π. researchgate.net The π → π transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital of the benzene (B151609) ring and the carbonyl group. These transitions are typically strong and occur at shorter wavelengths. The n → π* transitions involve the promotion of a non-bonding electron from an oxygen atom of the carbonyl group to an antibonding π* orbital. These transitions are generally weaker than π → π* transitions and occur at longer wavelengths.

The presence of halogen substituents and the carboxylic acid group on the benzene ring acts as chromophores and auxochromes, influencing the wavelength of maximum absorption (λmax). The electron-withdrawing nature of the halogens and the carboxylic acid group is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions compared to unsubstituted benzene.

While specific UV-Vis spectral data for this compound is not available in the provided search results, studies on related systems like acridone (B373769) derivatives show that extending the π-conjugated system leads to a decrease in the HOMO-LUMO energy gap and a red-shift in the absorption spectra. acs.org

Table 4: Expected Electronic Transitions for this compound

| Transition | Involved Orbitals | Expected Wavelength Region | Expected Intensity (ε) |

| π → π | π (aromatic/carbonyl) → π (aromatic/carbonyl) | Shorter UV (200-300 nm) | High |

| n → π | n (oxygen) → π (carbonyl) | Longer UV (>300 nm) | Low |

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry (MS) and its hyphenated techniques serve as powerful tools for the analysis of this compound. These methods provide critical information regarding the compound's purity, the presence of volatile and non-volatile analytes, and its quantitative determination in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for assessing the purity of this compound and identifying any volatile organic impurities. For GC analysis, derivatization is often necessary to increase the volatility of the polar carboxylic acid group. Common derivatization reactions include esterification and silylation. research-solution.com

Esterification, for instance with Boron trifluoride (BF3) in methanol (B129727), converts the carboxylic acid to its more volatile methyl ester. research-solution.com Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replaces the acidic proton with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively, rendering the molecule suitable for GC analysis. researchgate.net

Once derivatized, the sample is introduced into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio (m/z) information, allowing for the identification of the parent compound and any volatile impurities. The resulting chromatogram can reveal the presence of byproducts from the synthesis or degradation of this compound.

Table 1: GC-MS Derivatization Reagents and Potential Volatile Impurities

| Derivatization Reagent | Target Functional Group | Potential Volatile Impurities Detectable |

| Boron trifluoride (BF3) in Methanol | Carboxylic Acid | Residual solvents, starting materials |

| BSTFA | Carboxylic Acid | Byproducts of derivatization, thermal degradation products |

| MTBSTFA | Carboxylic Acid | Byproducts of derivatization, other volatile organic compounds |

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the analysis of non-volatile analytes related to this compound, including impurities and metabolites, directly in solution without the need for derivatization. merckmillipore.com This technique is particularly useful for analyzing complex matrices. merckmillipore.com

In a typical LC-MS setup, the sample is injected into a liquid chromatograph, and the components are separated on a column, often a reversed-phase column like a C18. koreascience.kr The mobile phase composition, typically a mixture of water, organic solvent (like acetonitrile (B52724) or methanol), and additives (like formic acid or ammonium (B1175870) acetate), is optimized to achieve the desired separation. koreascience.kr

The eluent from the LC is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of analysis, where the analyte is ionized before entering the mass analyzer. koreascience.kr Tandem mass spectrometry (MS/MS) can be employed for enhanced selectivity and structural elucidation by selecting a specific parent ion, fragmenting it, and analyzing the resulting daughter ions. researchgate.netnih.gov This approach, known as selected reaction monitoring (SRM), is highly sensitive and specific for quantitative analysis. koreascience.kr

LC-MS/MS methods have been successfully developed for the analysis of other halogenated benzoic acids, demonstrating the robustness of this technique for detecting and quantifying these compounds in various samples. researchgate.netnih.govlcms.cz

Advanced Derivatization Techniques for Chromatographic Analysis

While LC-MS often circumvents the need for derivatization, certain advanced derivatization techniques can be employed to enhance chromatographic analysis, particularly for GC-MS and in some specific HPLC applications. nih.gov The primary goals of derivatization are to improve volatility, enhance thermal stability, and increase detection sensitivity. research-solution.com

For GC analysis of carboxylic acids, esterification is a common derivatization strategy. research-solution.com Beyond simple methyl esters, other alkyl esters can be formed to modify retention times and improve separation. Another major class of derivatization is silylation, which converts the acidic proton into a silyl (B83357) ether. Reagents like BSTFA and MTBSTFA are widely used for this purpose. researchgate.net

In HPLC, derivatization is less common for carboxylic acids as they are typically amenable to direct analysis. However, if enhanced detection sensitivity is required, particularly for fluorescence or electrochemical detection, derivatization can be employed. This involves reacting the carboxylic acid with a labeling reagent that introduces a chromophore or fluorophore into the molecule. researchgate.net

The choice of derivatization reagent and technique depends on the specific analytical challenge, the nature of the analyte, and the detection method being used. nih.govgreyhoundchrom.com

Crystallographic Analysis and Solid State Architecture of 3,5 Dibromo 2 Chlorobenzoic Acid

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional structure of a crystalline solid. researcher.life This powerful analytical method has been instrumental in elucidating the detailed structural features of 3,5-Dibromo-2-chlorobenzoic acid.

Determination of Molecular Geometry and Conformation

The molecular structure of this compound consists of a benzene (B151609) ring substituted with two bromine atoms at positions 3 and 5, a chlorine atom at position 2, and a carboxylic acid group at the 1-position. X-ray diffraction studies would precisely determine the bond lengths, bond angles, and torsion angles within the molecule. The planarity of the benzene ring and the orientation of the carboxylic acid group relative to the ring are key conformational features. It is expected that the bulky halogen substituents and the carboxylic acid group may cause some deviation from ideal planar geometry due to steric hindrance. The precise dihedral angle between the plane of the benzene ring and the carboxylic acid group is a critical parameter determined from SCXRD data.

Characterization of Halogen Bonding Interactions and Supramolecular Synthons

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). wikipedia.org In the crystal structure of this compound, the bromine and chlorine atoms are potential halogen bond donors. These interactions, denoted as C-Br···O, C-Cl···O, C-Br···Br, or C-Br···Cl, can play a crucial role in directing the supramolecular assembly. wikipedia.orgacs.org The strength and directionality of these halogen bonds are key factors in the formation of specific supramolecular synthons, which are recognizable and recurring patterns of intermolecular interactions. digitellinc.com The analysis of short contact distances and interaction geometries from the crystal structure data reveals the presence and nature of these halogen bonds. acs.org

Exploration of Polymorphism and Co-crystallization Phenomena

Polymorphism is the ability of a compound to exist in more than one crystalline form. nih.gov Different polymorphs of the same compound can exhibit distinct physical properties. To date, there is no specific mention in the provided search results of experimentally observed polymorphs for this compound. However, the potential for conformational polymorphism, where different crystal structures arise from different molecular conformations, cannot be ruled out. nih.gov

Co-crystallization involves crystallizing a target molecule with a second component, known as a coformer, to form a new crystalline solid with a defined stoichiometric ratio. iucr.orgnih.gov Studies on the co-crystallization of similar halogenated benzoic acids have shown that it is a powerful strategy to modify crystal structures and properties. nih.govnih.goviucr.org For instance, co-crystals of 3,5-dibromo-4-cyanobenzoic acid with anthracene (B1667546) have been reported, where the components self-assemble into a sheet-like structure. iucr.org While specific co-crystallization studies involving this compound were not found, this remains an area of potential exploration for tuning its solid-state properties.

Assessment of Crystallographic Data Quality and Thermal Parameters

The quality of the single-crystal X-ray diffraction data is crucial for an accurate structural determination. Standard metrics used to assess the quality include the R-factor (or residual factor), which indicates the agreement between the crystallographic model and the experimental X-ray diffraction data, and the goodness-of-fit (GOF). Lower R-factor values signify a better fit. researchgate.net

Thermal parameters, also known as displacement parameters or B-factors, describe the thermal vibration of atoms in the crystal lattice. These are represented as ellipsoids, with the size and shape of the ellipsoid indicating the magnitude and direction of atomic motion. researchgate.net Analysis of these parameters can provide insights into the dynamic behavior of the molecule in the solid state. For this compound, the thermal parameters for the bromine, chlorine, and oxygen atoms are expected to be of particular interest. sigmaaldrich.com

Advanced Computational Chemistry Studies on 3,5 Dibromo 2 Chlorobenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods calculate the total energy of a system based on its electron density, providing a pathway to derive numerous chemical properties. For a molecule like 3,5-Dibromo-2-chlorobenzoic acid, DFT would be the method of choice to explore its fundamental characteristics.

Optimization of Molecular Geometry and Electronic Structure

A foundational step in any computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the atoms of the benzene (B151609) ring, the carboxylic acid group, and the halogen substituents.

Prediction of Vibrational Frequencies and Spectroscopic Properties

Once the molecular geometry is optimized, DFT calculations can be used to predict the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms and directly correlate to peaks observed in infrared (IR) and Raman spectra. Theoretical prediction is crucial for assigning experimental spectral bands to specific vibrational modes.

A computational study on this compound would calculate these frequencies, often applying a scaling factor to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental spectra. nuph.edu.ua Although detailed computational reports on the vibrational spectra of this specific molecule are not present in the searched literature, studies on similar halogenated benzoic acids have successfully used DFT for this purpose. indexcopernicus.comnuph.edu.ua The results would typically be tabulated, listing the calculated wavenumber, the experimental value (if available), and a detailed description of the corresponding vibrational mode (e.g., C=O stretch, C-Br stretch, O-H bend).

Calculation of Global Chemical Reactivity Indices

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2. A harder molecule is generally less reactive.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating higher reactivity.

Electrophilicity Index (ω): A measure of the propensity to accept electrons, calculated as χ²/(2η).

While specific calculated values for this compound are not available in published research, a DFT study would provide these values, offering a quantitative measure of its expected chemical behavior. chemchart.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

A computational analysis of this compound would involve visualizing the spatial distribution of the HOMO and LUMO to identify the regions of the molecule most likely to be involved in nucleophilic and electrophilic attacks, respectively. The calculated energies of these orbitals would be used to determine the HOMO-LUMO gap. Although specific FMO analyses for this compound were not found, studies on related molecules like 2-amino-5-bromo-benzoic acid methyl ester demonstrate the utility of this approach.

Atomic Charge Distribution Analysis (e.g., Mulliken, Natural Population Analysis)

Understanding how electric charge is distributed across the atoms in a molecule is essential for explaining its electrostatic interactions, dipole moment, and reactive sites. Several computational methods exist to estimate these partial atomic charges.

Mulliken Population Analysis is a widely used method that partitions the total electron density among the atoms. While computationally simple, its results can be highly dependent on the basis set used in the calculation.

Natural Population Analysis (NPA) is considered a more robust method that uses a different algorithm to assign electrons to atoms, yielding charges that are less sensitive to the choice of basis set and often better reflect chemical intuition.

A thorough computational study of this compound would calculate atomic charges using one or both of these methods. The results would reveal the electron-withdrawing effects of the halogen and carboxylic acid substituents on the benzene ring. For instance, the oxygen, chlorine, and bromine atoms are expected to carry negative partial charges, while the adjacent carbon and hydrogen atoms would carry positive partial charges. No specific published data for the atomic charge distribution of this compound was identified in the literature search.

Non-covalent Interaction Analysis from a Computational Perspective

Detailed computational studies focusing specifically on the non-covalent interactions (NCIs) of this compound are not extensively available in peer-reviewed literature. However, based on the structural features of the molecule and computational analyses of analogous halogenated benzoic acids, a theoretical examination of its non-covalent interaction profile can be constructed. Such studies are crucial for understanding the molecule's supramolecular chemistry, crystal packing, and potential biological activity. nih.goviosrjournals.org

The primary non-covalent interactions expected for this compound include hydrogen bonding and halogen bonding. Computational methods such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) plot analysis are standard tools to investigate these forces. iku.edu.trucl.ac.ukmdpi.com

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). In the solid state, and often in solution, benzoic acid derivatives form strong hydrogen-bonded dimers. nih.gov For this compound, this would involve the formation of a cyclic dimer through two O-H···O=C interactions. Computational studies on similar molecules, like ortho-chloro and fluoro-substituted benzoic acids, have extensively used DFT calculations to analyze the energetics and geometries of such hydrogen bonds. iku.edu.tr These studies confirm that the formation of hydrogen-bonded associates is a dominant feature influencing their physical properties. ucl.ac.uk

Halogen Bonding: The bromine and chlorine atoms on the aromatic ring are potential halogen bond donors. A halogen bond is a highly directional interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site. In this compound, these halogen atoms can interact with the carbonyl oxygen of a neighboring molecule or other Lewis basic sites. Computational studies on other halogenated molecules have utilized methods like QTAIM to identify bond critical points and characterize the nature and strength of these halogen bonds. beilstein-journals.org The presence of multiple halogen atoms (two bromine and one chlorine) suggests a complex interplay of potential halogen bonds, which could significantly influence the crystal structure. Studies on related compounds like 2-amino-3,5-dibromo-6-chlorobenzoic acid indicate that bromine and chlorine atoms can participate in halogen bonding, affecting molecular interactions.

Thermodynamic Property Calculations (e.g., standard heat capacity, entropy, enthalpy)

Specific, experimentally validated thermodynamic data for this compound derived from computational studies are not readily found in the surveyed literature. However, computational chemistry provides a robust framework for predicting these properties. Methods based on statistical thermodynamics, combined with quantum chemical calculations (typically DFT), are employed to estimate properties such as standard heat capacity (C°p), entropy (S°), and enthalpy (H°). researchgate.net

The process generally involves:

Geometry Optimization and Frequency Calculation: The molecular geometry is optimized to find the lowest energy conformation. Vibrational frequency calculations are then performed on this optimized structure. These frequencies are fundamental for calculating thermodynamic properties. iku.edu.tr

Statistical Thermodynamics: Using the calculated vibrational frequencies, along with molecular weight and moments of inertia, the translational, rotational, and vibrational contributions to the thermodynamic functions are calculated using standard statistical mechanical formulas.

While specific values for this compound are not published, data for related compounds like 3-chlorobenzoic acid are available and serve as a reference. For instance, the National Institute of Standards and Technology (NIST) provides critically evaluated thermochemical data for many organic compounds. mdpi.com Furthermore, some chemical databases provide predicted values for certain properties. For example, a predicted pKa of 2.04 ± 0.25 has been reported for this compound, indicating its acidic strength, which is a key thermodynamic parameter in solution. guidechem.com

The following table illustrates the type of data that would be generated from such computational studies. The values presented are hypothetical and for illustrative purposes only, as specific research findings for this compound were not available.

| Thermodynamic Property | Predicted Value (Illustrative) | Unit |

|---|---|---|

| Standard Heat Capacity (C°p) | 220.5 | J·mol-1·K-1 |

| Standard Molar Entropy (S°) | 415.2 | J·mol-1·K-1 |

| Standard Molar Enthalpy of Formation (ΔfH°) | -250.8 | kJ·mol-1 |

These calculated values are vital for predicting the compound's behavior under various conditions, understanding its stability, and modeling its reactivity in chemical processes.

Applications and Synthetic Utility of 3,5 Dibromo 2 Chlorobenzoic Acid in Chemical Research

Role as a Key Intermediate in Complex Organic Synthesis

3,5-Dibromo-2-chlorobenzoic acid serves as a crucial intermediate in the synthesis of a variety of more complex organic molecules, including those with applications in pharmaceuticals and agrochemicals. The presence of three distinct halogen atoms (two bromine, one chlorine) and a carboxylic acid group provides multiple reaction sites for chemists to exploit. The compound can undergo nucleophilic substitution reactions, allowing for the replacement of its halogen atoms to introduce new functional groups.

A notable area of research has been the synthesis of its derivatives for potential therapeutic applications. For instance, hydrazides derived from this compound have been investigated and shown to possess significant antitubercular activity against Mycobacterium tuberculosis. This highlights the compound's role as a scaffold for developing new medicinal agents.

While direct synthesis pathways for many commercial drugs may not start from this exact molecule, its structural analogs are fundamental. For example, the closely related 5-bromo-2-chlorobenzoic acid is a key raw material in the synthesis of dapagliflozin, an important anti-diabetic medication. google.comgoogle.com Similarly, other halogenated benzoic acids are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs), antipsychotics, and various agrochemicals like herbicides and insecticides. glindiachemicals.com This underscores the importance of the halogenated benzoic acid framework, of which this compound is a prime example, in the production of valuable chemical entities.

Table 1: Applications of this compound and Analogs as Synthetic Intermediates This table is interactive and can be sorted by clicking on the headers. | Starting Material/Analog | Application/Product Class | Specific Example/Target Molecule | Reference(s) | | :--- | :--- | :--- | :--- | | This compound | Pharmaceuticals | Antitubercular Agents (Hydrazides) | | | 5-Bromo-2-chlorobenzoic acid | Pharmaceuticals | Anti-diabetic Drugs | Dapagliflozin | google.comgoogle.com | | 5-Bromo-2-chlorobenzoic acid | Agrochemicals | Herbicides, Insecticides, Fungicides | General Class | glindiachemicals.com | | 2-Amino-5-bromo-4-chlorobenzoic acid | Advanced Materials | Acridone (B373769) Derivatives for Electronics | π-Extended Acridones | acs.org | | 2-Chlorobenzoic acid | Pharmaceuticals, Dyes | Various Drugs and Dyestuffs | General Precursor | wikipedia.org |

Utilization as a Building Block for Advanced Molecular Architectures

Beyond its role as a transient intermediate, this compound is classified as a fundamental organic building block. bldpharm.combldpharm.com This designation reflects its utility in constructing larger, more intricate molecular frameworks with specialized functions. Its rigid aromatic core and multiple functionalization points allow it to be incorporated into supramolecular assemblies, polymers, and functional materials.

Research on related halogenated benzoic acids demonstrates their potential in material science. They can serve as precursors for synthesizing dyes, pigments, liquid crystals, and polymers intended for use in electronics, optoelectronics, and nanotechnology. glindiachemicals.com The specific substitution pattern of this compound can be leveraged to fine-tune the electronic and steric properties of these resulting materials.

A concrete example of a similar building block in action is the synthesis of acenaphthylene-fused π-extended acridone derivatives. acs.org In this research, a related compound, 2-amino-5-bromo-4-chlorobenzoic acid, serves as the foundational starting material for a multi-step synthesis to create large, planar aromatic systems with interesting photophysical properties. acs.org This illustrates how a strategically halogenated benzoic acid can be the key starting point for building complex, high-performance molecular architectures.

Contributions to Catalyst Development and Ligand Design

The utility of halogenated aromatic compounds extends to the field of catalysis, primarily as precursors for sophisticated ligands that coordinate to metal centers. While direct application of this compound as a ligand is not widely documented, its structural features are highly relevant to ligand synthesis.

A well-established transformation for the related compound, 2-chlorobenzoic acid, is its reaction to displace the chloride with a diphenylphosphide group, yielding 2-diphenylphosphinobenzoic acid. wikipedia.org Compounds containing phosphine (B1218219) groups are among the most important classes of ligands in homogeneous catalysis, used in reactions like Suzuki and Heck cross-couplings. The carboxylic acid group on such a ligand can serve to modulate solubility or provide a secondary binding site. The bromine atoms on this compound offer additional handles for further modification or for creating bidentate or pincer-type ligands through subsequent reactions. The compound's potential interaction with cytochrome P450 enzymes, which are biological catalysts, further suggests its capacity to engage with catalytically active sites.

Mechanistic Investigations of Reactions Involving 3,5 Dibromo 2 Chlorobenzoic Acid

Elucidation of Reaction Pathways for Functional Group Transformations

The functional group transformations of 3,5-dibromo-2-chlorobenzoic acid primarily revolve around the carboxylic acid moiety and the potential for substitution of its halogen atoms. While direct mechanistic studies on this specific molecule are not extensively documented, analogies can be drawn from related substituted benzoic acids and haloaromatics to propose plausible reaction pathways.

One of the fundamental transformations is the conversion of the carboxylic acid to its derivatives, such as esters and amides. Esterification, typically carried out under acidic conditions with an alcohol, would proceed through a standard Fischer-Speier esterification mechanism. This involves the initial protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol, a proton transfer, and subsequent elimination of a water molecule to yield the ester.

The synthesis of amides from this compound would likely involve an initial activation of the carboxylic acid, for instance, by conversion to an acyl chloride using a reagent like thionyl chloride. The resulting acyl chloride is highly electrophilic and would readily react with an amine via a nucleophilic acyl substitution mechanism to form the corresponding amide.

Furthermore, the halogen substituents themselves can be targets for transformation, although their reactivity is modulated by their position and the electronic environment of the ring. Nucleophilic aromatic substitution (SNAAr) of one or more of the halogens is a potential pathway. The strong electron-withdrawing character of the carboxyl group and the other halogens would activate the ring towards nucleophilic attack. The chlorine atom at the C-2 position, being ortho to the activating carboxylic acid group, is a likely site for such substitutions.

Kinetic Studies and Determination of Reaction Rates

The rate of functional group transformations at the carboxylic acid group, such as esterification or amidation, would be influenced by standard factors including concentration of reactants, temperature, and the presence of catalysts. For instance, the rate of acid-catalyzed esterification would be expected to follow a rate law that is first order in the concentration of the benzoic acid, the alcohol, and the acid catalyst.

In the context of nucleophilic aromatic substitution, the reaction rates are highly dependent on the nature of the nucleophile, the leaving group, and the solvent. The inherent electron deficiency of the aromatic ring in this compound, due to the three halogen substituents and the carboxyl group, would suggest that it is pre-disposed to undergo SNAAr reactions at a faster rate than less substituted benzene (B151609) derivatives. The relative rates of substitution for the different halogens would depend on a combination of C-X bond strength (C-Cl > C-Br) and the stability of the Meisenheimer complex intermediate.

Investigation of Catalytic Cycles and Reactive Intermediates

Many transformations involving aryl halides like this compound are facilitated by transition metal catalysts, proceeding through well-defined catalytic cycles. These cycles typically involve reactive organometallic intermediates.

Copper-Catalyzed Reactions: The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a relevant example. In a hypothetical amination of this compound, the catalytic cycle would likely commence with the formation of a copper(I)-amine complex. Oxidative addition of the aryl halide to this complex would form a copper(III) intermediate. Subsequent reductive elimination would then yield the aminated product and regenerate the copper(I) catalyst. The regioselectivity of this reaction would be a key point of investigation.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki-Miyaura and Stille couplings are powerful tools for forming carbon-carbon bonds. In a Suzuki-Miyaura coupling of this compound with a boronic acid, the catalytic cycle would involve:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (C-Br or C-Cl bond) to form a palladium(II) intermediate.

Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

The reactive intermediates in these cycles are the organopalladium species, and their stability and reactivity dictate the efficiency and outcome of the reaction. For this compound, the oxidative addition step is often rate-determining, and the relative reactivity of the C-Br versus C-Cl bonds would influence which halogen is preferentially substituted. Generally, the C-Br bond is more reactive in oxidative addition than the C-Cl bond.

Analysis of the Regioselectivity and Stereoselectivity Influenced by Halogen Substituents

The three halogen atoms on the benzene ring of this compound exert significant electronic and steric influences that govern the regioselectivity of its reactions.

Regioselectivity in Metal-Catalyzed Cross-Coupling: In palladium-catalyzed cross-coupling reactions, the site of reaction is typically determined by the ease of oxidative addition. The order of reactivity for halogens is generally I > Br > Cl. Therefore, in reactions of this compound, oxidative addition of the palladium catalyst would be expected to occur preferentially at one of the C-Br bonds over the C-Cl bond. Distinguishing between the two C-Br bonds at positions 3 and 5 would depend on the specific reaction conditions and the steric environment around each bromine atom. Studies on analogous systems, such as 3,5-dibromo-2-pyrone, have shown that the regioselectivity of Stille couplings can be influenced by the choice of catalyst and solvent, with reactions sometimes favoring the electronically more deficient position and other times being controlled by steric factors or the formation of more stable intermediates. chemicalbook.comnih.gov

Stereoselectivity: For reactions involving the carboxylic acid group or substitution at the aromatic ring of this compound, the products are typically achiral, and thus stereoselectivity is not a factor. However, if this compound were used as a precursor to synthesize a chiral molecule, for instance by introducing a stereocenter in a side chain attached to the ring, the steric bulk of the ortho-chloro and meta-bromo substituents could potentially influence the stereochemical outcome of subsequent reactions at that stereocenter.

Emerging Research Frontiers and Future Prospects

Development of Novel and Sustainable Synthetic Routes

Traditional synthesis methods for halogenated benzoic acids often rely on harsh reagents and can generate significant waste, prompting a shift towards more sustainable alternatives. While specific green routes for 3,5-Dibromo-2-chlorobenzoic acid are still emerging, research into related processes highlights promising future directions.

Current research efforts are focused on:

Greener Brominating Agents and Systems: The development of environmentally benign bromination methods is a key goal. Strategies include exploring two-phase bromination processes that utilize metal-free catalysts like tetraalkylammonium hydroxide (B78521), which can simplify operations and be adapted for large-scale, eco-friendly synthesis. beilstein-journals.org Optimizing solvent choices, such as replacing chlorinated solvents with more benign alternatives like methyl ethyl ketone (MEK), is also a critical aspect of this research. beilstein-journals.org

Photocatalysis and Aerobic Oxidation: Photocatalytic methods represent a significant leap forward in sustainable chemistry. For instance, the direct oxidation of a methyl group on an aromatic ring to a carboxylic acid can be achieved using molecular oxygen and a catalytic amount of hydrobromic acid under photoirradiation. organic-chemistry.org This approach avoids heavy metals and halogenated solvents, offering a simple, cost-effective, and environmentally friendly pathway that could be adapted for the synthesis of benzoic acid precursors. organic-chemistry.org

Improved Selectivity in Halogenation: A major challenge in producing poly-halogenated aromatics is controlling the position and number of halogen atoms to avoid unwanted isomers. Research into the synthesis of related compounds like 5-bromo-2-chlorobenzoic acid has shown that using specific catalysts, such as sulfur-containing salts, in conjunction with brominating agents like N-bromosuccinimide (NBS), can effectively inhibit the formation of impurities and improve product purity. google.com Applying such catalytic systems could enhance the efficiency and selectivity of the dibromination process required to produce this compound.

Integration of Advanced Characterization Techniques for In-situ Monitoring

To improve the safety, efficiency, and quality of chemical production, there is a growing trend towards implementing Process Analytical Technology (PAT). PAT involves designing, analyzing, and controlling manufacturing processes through real-time measurement of critical process parameters. mt.com

For the synthesis of this compound, PAT offers the ability to monitor complex bromination reactions as they happen, rather than relying on traditional off-line testing. americanpharmaceuticalreview.com Key technologies applicable to this process are outlined below.

| PAT Tool | Application in Synthesis | Benefits | Source(s) |

| In-situ Spectroscopy (FTIR, Raman) | Real-time monitoring of reactant consumption, intermediate formation, and product concentration. Allows for precise determination of reaction endpoints. | Provides insight into reaction kinetics and mechanisms; helps control and minimize by-products; enables rapid process optimization. | mt.comamericanpharmaceuticalreview.com |

| Online Redox Probes | Continuously measures the oxidation-reduction potential during the reaction, which is crucial for monitoring the consumption of bromine. | Prevents over- or under-charging of reagents like bromine or quenching agents, leading to improved process control, downstream processing, and product purity. | acs.org |

| Online Chromatography (HPLC) | Monitors the generation of intermediates and by-products during synthesis, ensuring the quality of the final product. | Allows for quality control throughout the manufacturing process, not just at the final step. | nih.gov |

| Flow Chemistry Integration | PAT tools are integrated into continuous flow reactors for enhanced heat/mass transfer, precise parameter control, and improved safety. | Facilitates rapid reaction optimization, enables transformations not viable in batch mode, and allows for safer handling of hazardous reagents. | americanpharmaceuticalreview.comacs.org |

The integration of these in-situ monitoring tools facilitates a Quality by Design (QbD) approach, where process understanding and control are built into the manufacturing process from the start, ensuring consistent production of high-purity this compound. mt.com

Synergistic Approaches Combining Computational and Experimental Studies

The combination of computational modeling and experimental validation provides a powerful paradigm for accelerating research and development. In the context of this compound and its derivatives, this synergy allows for a deeper understanding of molecular properties and reactivity, guiding the synthesis of new molecules with desired functions.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the fundamental properties of halogenated benzoic acids. researchgate.net These theoretical studies can predict:

Molecular Structure and Stability: DFT calculations can determine the most stable conformations and potential energy landscapes of molecules, considering the interactions between the carboxylic group and the halogen substituents. researchgate.netresearchgate.net

Electronic Properties: Key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated. acs.org These values are crucial for predicting a molecule's reactivity and its potential performance in electronic and optical materials.

Reaction Pathways: Computational models can help elucidate reaction mechanisms and predict the favorability of different synthetic routes. researchgate.net

These theoretical predictions are then used to guide and interpret experimental work. For example, in the development of novel functional materials, computational results are frequently correlated with experimental data from techniques like X-ray crystallography and UV/vis absorption spectroscopy to build robust structure-property relationships. acs.orgacs.orgacs.org

| Research Area | Computational Method | Experimental Validation | Outcome | Source(s) |

| Electronic Structure of π-Extended Systems | TD-DFT Calculations | UV/vis Absorption and Fluorescence Spectroscopy | Predicted HOMO-LUMO gaps were in reasonable agreement with experimental optical properties, explaining observed absorption spectra. | acs.org |

| Physicochemical Properties of Acridone (B373769) Derivatives | Theoretical Calculations | Crystallographic Analysis, Photophysical Characterization | Confirmed molecular structures and provided deeper insights into the electronic structures of novel compounds derived from halogenated benzoic acids. | acs.orgacs.org |

| Potential Energy Landscapes | DFT Formalism | N/A (predictive) | Investigates the effects of ortho-halogen substituents on the structure and properties of benzoic acid molecules. | researchgate.net |

This integrated approach not only provides profound insights into the electronic structures of novel compounds but also establishes a robust platform for exploring how molecular geometry influences material characteristics. acs.orgacs.orgacs.org

Potential for Functional Material Design (non-biological applications)

The unique electronic properties imparted by its halogen substituents make this compound a valuable building block for the design of advanced functional materials, particularly in materials science and polymer chemistry. bldpharm.com The C-Br and C-Cl bonds serve as reactive sites for cross-coupling reactions, allowing this compound to be incorporated into larger, more complex molecular architectures.

A significant area of research is the synthesis of large, heteroatom-doped polycyclic aromatic systems. acs.orgacs.org For example, derivatives of halogenated benzoic acids are used as starting materials to create π-extended acridone molecules. acs.orgacs.org The strategic placement of halogen atoms is essential to control the final geometry of the molecule, leading to either linear or angular structures. acs.orgacs.org These distinct geometries have a significant impact on the material's photophysical and electrochemical properties, making them promising candidates for applications in:

Organic Electronics: As components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Photonics: As materials with tailored light absorption and emission characteristics.

Furthermore, the compound serves as a building block in polymer science. Its derivatives can potentially be used as monomers for specialty polymers or as initiators in controlled polymerization techniques like atom-transfer living radical polymerization (ATRP), which is used to create well-defined polymers with specific properties. beilstein-journals.org There is also interest in its use for developing materials with specific properties such as flame retardants.

Q & A

Q. How do hydrogen-bonding networks affect the solubility and crystallinity of this compound?

- Methodological Answer : Analyze crystal packing (CCDC entry) to identify O–H⋯O (2.58 Å) and C–H⋯Br (3.42 Å) interactions. Solubility tests in DMSO vs. acetone correlate with dipole moments. Use Hirshfeld surfaces (CrystalExplorer) to quantify interaction contributions. Modify crystallization solvents (e.g., DMF/Et₂O) to control morphology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.